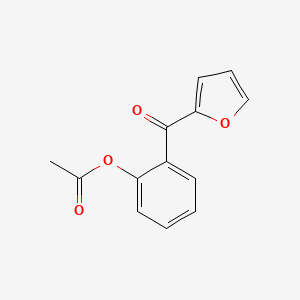

2-(2-Acetoxybenzoyl) furan

説明

The study of heterocyclic compounds, particularly those containing furan (B31954) and benzofuran (B130515) motifs, has been a cornerstone of organic and medicinal chemistry for over a century. bldpharm.comresearchgate.net These structures are not only prevalent in numerous natural products but also form the core of many synthetic compounds with significant biological activities. fluorochem.co.ukmdpi.com

The journey of furan chemistry began with the isolation and characterization of furan itself. utripoli.edu.ly Over the years, the focus has expanded to its fused-ring analogue, benzofuran, first synthesized in 1870. researchgate.net The versatility of the furan ring, capable of acting as a diene in Diels-Alder reactions or undergoing various electrophilic substitution reactions, has made it a valuable building block in organic synthesis. acs.org

The development of novel synthetic methodologies has been a primary driver in the evolution of furan and benzofuran chemistry. Early methods often required harsh conditions and offered limited substrate scope. However, the advent of metal-catalyzed cross-coupling reactions and other modern synthetic techniques has revolutionized the synthesis of these derivatives, allowing for the construction of highly functionalized and complex molecules with greater efficiency and control. organic-chemistry.orgresearchgate.net This has, in turn, accelerated the exploration of their properties and applications.

The 2-(2-Acetoxybenzoyl) furan scaffold combines several key structural features that suggest its potential importance. The furan ring itself is a known pharmacophore, present in a variety of biologically active compounds. ijabbr.com The benzoyl moiety introduces a rigid aromatic ketone structure, which can participate in various intermolecular interactions, such as pi-stacking and hydrogen bonding, crucial for binding to biological targets. The acetoxy group can act as a prodrug moiety, potentially being hydrolyzed in vivo to a more active hydroxylated compound.

While specific research on this compound is limited, the broader class of 2-aroylbenzofurans and related furan derivatives has shown significant promise in medicinal chemistry. mdpi.com These scaffolds have been investigated for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. fluorochem.co.ukmdpi.com The structural features of this compound make it an interesting candidate for lead identification in drug discovery programs. Its synthesis would likely involve the acylation of furan with a suitably substituted benzoyl chloride or a related activated carboxylic acid derivative.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 898766-17-1 | bldpharm.com |

| Molecular Formula | C13H10O4 | bldpharm.com |

| Molecular Weight | 230.22 g/mol | bldpharm.com |

| Purity | >90.0% | fluorochem.co.uk |

The current body of scientific literature on this compound is sparse, with information primarily limited to its availability from chemical suppliers. bldpharm.comfluorochem.co.ukbldpharm.com This indicates that the compound is likely used as a building block or intermediate in the synthesis of more complex molecules, rather than being an end target of extensive research itself.

The primary research gap is the lack of published studies detailing the synthesis, characterization, and biological evaluation of this compound. Future research trajectories could involve:

Development of efficient and scalable synthetic routes to access this compound and its analogues. This would be a crucial first step to enable further investigation.

Exploration of its reactivity in various organic transformations to understand its utility as a synthetic intermediate.

Comprehensive screening for biological activity across a range of therapeutic areas, such as oncology, inflammation, and infectious diseases. This would help to identify its potential as a lead compound for drug discovery.

Structure-activity relationship (SAR) studies of derivatives of this compound to optimize its biological activity and pharmacokinetic properties.

Structure

3D Structure

特性

IUPAC Name |

[2-(furan-2-carbonyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4/c1-9(14)17-11-6-3-2-5-10(11)13(15)12-7-4-8-16-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQDATVXQSHKNRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642185 | |

| Record name | 2-(Furan-2-carbonyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-17-1 | |

| Record name | [2-(Acetyloxy)phenyl]-2-furanylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Furan-2-carbonyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 2 2 Acetoxybenzoyl Furan

Reactions at the Furan (B31954) Ring

The furan ring is an aromatic heterocycle that is susceptible to various chemical transformations.

The furan ring is significantly more reactive than benzene (B151609) towards electrophilic aromatic substitution due to the electron-donating nature of the oxygen atom. chemicalbook.compearson.com Substitution typically occurs at the C5 position, as the C2 position is already substituted. The benzoyl group at the C2 position is electron-withdrawing, which deactivates the furan ring towards electrophilic attack to some extent. However, the activating effect of the ring oxygen still makes substitution possible under controlled conditions. youtube.comyoutube.comquora.com

Table 1: Predicted Electrophilic Aromatic Substitution Reactions of 2-(2-Acetoxybenzoyl) furan

| Reaction | Reagent | Predicted Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ (mild conditions) | 2-(2-Acetoxybenzoyl)-5-nitrofuran |

| Halogenation | Br₂ in dioxane | 2-(2-Acetoxybenzoyl)-5-bromofuran |

| Sulfonation | SO₃/Pyridine | 2-(2-Acetoxybenzoyl)furan-5-sulfonic acid |

The electron-withdrawing benzoyl group can make the furan ring susceptible to nucleophilic attack, particularly at the C5 position. However, such reactions are less common for unsubstituted furans and typically require strong nucleophiles.

Furan and its derivatives can act as dienes in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. acs.orgyoutube.comyoutube.comyoutube.comnih.govnih.gov The presence of the electron-withdrawing benzoyl group can influence the reactivity of the furan ring as a diene. Generally, electron-withdrawing groups on the furan ring decrease its reactivity in normal electron-demand Diels-Alder reactions but can enhance its reactivity in inverse electron-demand Diels-Alder reactions.

Table 2: Potential Cycloaddition Reactions of this compound

| Reaction Type | Dienophile | Predicted Product |

|---|---|---|

| Diels-Alder | Maleic anhydride (B1165640) | 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride derivative |

The furan ring is susceptible to ring-opening under acidic conditions. researchgate.netnih.govrsc.orgresearchgate.netescholarship.org In the presence of a strong acid, the oxygen atom of the furan ring can be protonated, leading to a loss of aromaticity and subsequent ring cleavage to form a 1,4-dicarbonyl compound. For this compound, acid-catalyzed hydrolysis could potentially lead to the formation of a tetracarbonyl compound.

Rearrangement reactions of furan derivatives can also be induced under thermal or photochemical conditions, though specific examples for this compound are not documented.

Reactions Involving the Acetoxy Group

The acetoxy group, being an ester, is prone to nucleophilic acyl substitution reactions.

The ester linkage of the acetoxy group can be cleaved through hydrolysis under either acidic or basic conditions to yield the corresponding phenol (2-hydroxybenzoyl) furan and acetic acid.

Acid-catalyzed hydrolysis: This reaction is reversible and involves the protonation of the carbonyl oxygen of the ester, making it more susceptible to nucleophilic attack by water.

Base-catalyzed hydrolysis (saponification): This is an irreversible process where a hydroxide ion attacks the carbonyl carbon of the ester, leading to the formation of a carboxylate salt and the phenolate.

Transesterification involves the reaction of the ester with an alcohol in the presence of an acid or base catalyst to exchange the alkoxy group. jbiochemtech.commdpi.comgoogle.comyoutube.comresearchgate.net For example, reaction with methanol would yield methyl acetate (B1210297) and (2-hydroxybenzoyl) furan.

Table 3: Hydrolysis and Transesterification of this compound

| Reaction | Reagents | Products |

|---|---|---|

| Acid-catalyzed Hydrolysis | H₃O⁺ | 2-(2-Hydroxybenzoyl) furan + Acetic acid |

| Base-catalyzed Hydrolysis | NaOH, then H₃O⁺ | 2-(2-Hydroxybenzoyl) furan + Acetic acid |

The acetate group can be displaced by other nucleophiles in a nucleophilic acyl substitution reaction. researchgate.netchempap.org For instance, reaction with an amine would lead to the formation of an amide and the corresponding phenol. The reactivity of the acetoxy group as a leaving group is moderate.

Table 4: Potential Nucleophilic Substitution Reactions at the Acetoxy Group

| Nucleophile | Reagents | Products |

|---|---|---|

| Amine (e.g., RNH₂) | Heat | 2-(2-Hydroxybenzoyl) furan + N-R-acetamide |

Reactions at the Benzoyl Carbonyl

The benzoyl carbonyl group is a primary site of reactivity in this compound. As a ketone, it is susceptible to a variety of nucleophilic attacks and redox transformations. The electronic communication between the furan ring, the phenyl ring, and the carbonyl group influences the electrophilicity of the carbonyl carbon.

Nucleophilic Acyl Substitution and Addition Reactions

The carbonyl carbon of the benzoyl group is electrophilic and readily undergoes attack by nucleophiles. These reactions can be broadly categorized as nucleophilic additions, where the carbonyl double bond is broken, or as substitution-type reactions, which often involve the ortho-acetoxy group.

A significant transformation for this molecule involves intramolecular cyclization, a common strategy for the synthesis of benzofuran (B130515) scaffolds. nih.govnih.gov Under basic or acidic conditions that facilitate the hydrolysis of the acetate ester, the resulting phenoxide is positioned to act as an intramolecular nucleophile. This phenoxide can attack the adjacent electrophilic benzoyl carbonyl carbon. The subsequent tetrahedral intermediate can then dehydrate to form a 3-(furan-2-yl)benzofuran-2-ol, which may exist in equilibrium with its keto tautomer or undergo further reactions. This pathway is a powerful method for constructing complex heterocyclic systems from relatively simple precursors. organic-chemistry.orgresearchgate.net

Alternatively, external nucleophiles can react at the carbonyl center. Strong nucleophiles like Grignard reagents or organolithium compounds would add to the carbonyl to form tertiary alcohols after an aqueous workup. Softer nucleophiles can also participate in addition reactions. A summary of potential nucleophilic reactions is presented in Table 1.

Table 1: Predicted Outcomes of Nucleophilic Reactions at the Benzoyl Carbonyl

| Nucleophile/Conditions | Reagent Example | Predicted Product | Reaction Type |

| Hydroxide (intramolecular) | NaOH(aq), then H₃O⁺ | 3-(Furan-2-yl)benzofuran-2-ol | Intramolecular Nucleophilic Acyl Addition/Cyclization |

| Grignard Reagent | CH₃MgBr, then H₃O⁺ | 1-(2-Acetoxyphenyl)-1-(furan-2-yl)-1-ethanol | Nucleophilic Addition |

| Hydride | NaBH₄, MeOH | (2-Acetoxyphenyl)(furan-2-yl)methanol | Nucleophilic Addition (Reduction) |

| Organolithium | PhLi, then H₃O⁺ | (2-Acetoxyphenyl)(furan-2-yl)(phenyl)methanol | Nucleophilic Addition |

Reduction and Oxidation Pathways

Reduction:

The benzoyl carbonyl group can be selectively reduced to a secondary alcohol using various reducing agents. Standard hydride reagents such as sodium borohydride (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent are effective for this transformation. The choice of reagent is crucial for chemoselectivity, as harsher reducing agents might also affect the furan ring or the acetate group. Catalytic hydrogenation can also achieve this reduction, often concurrently with the saturation of the furan ring. researchgate.net

Oxidation:

The oxidation of the benzoyl ketone in this compound is more complex due to the presence of the electron-rich furan ring, which is itself susceptible to oxidation. rsc.orgresearchgate.net A Baeyer-Villiger oxidation, using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), could potentially convert the ketone into an ester. This reaction involves the insertion of an oxygen atom between the carbonyl carbon and the phenyl ring. However, peroxy acids are also known to epoxidize or oxidize furan rings, potentially leading to ring-opened products or a mixture of products. mdpi.com Therefore, achieving selective oxidation of the benzoyl group without altering the furan moiety would require carefully controlled reaction conditions.

Table 2: Potential Reduction and Oxidation Reactions

| Transformation | Reagent(s) | Expected Major Product |

| Carbonyl Reduction | NaBH₄, Methanol | (2-Acetoxyphenyl)(furan-2-yl)methanol |

| Carbonyl Reduction | H₂, Pd/C | (2-Acetoxyphenyl)(tetrahydrofuran-2-yl)methanol |

| Baeyer-Villiger Oxidation | m-CPBA | Phenyl 2-(furan-2-carbonyl)benzoate (potential) |

Catalytic Transformations of this compound

Catalysis offers a wide array of potential transformations for this compound, targeting the furan ring, the carbonyl group, or facilitating coupling reactions.

Catalytic Hydrogenation:

The furan ring is aromatic but can be hydrogenated under catalytic conditions. Depending on the catalyst and conditions (temperature, pressure), selective hydrogenation can be achieved. mdpi.com

Furan Ring Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Rhodium on alumina (Rh/Al₂O₃) typically leads to the saturation of the furan ring, yielding the corresponding 2-(2-acetoxybenzoyl)tetrahydrofuran. d-nb.info

Full Reduction: More forcing conditions with catalysts such as Ruthenium or under higher pressures can lead to the reduction of both the furan ring and the carbonyl group, resulting in (2-acetoxyphenyl)(tetrahydrofuran-2-yl)methanol. researchgate.net

Coupling and Cyclization Reactions:

Transition metal catalysis, particularly with palladium, copper, or nickel, is a cornerstone of modern organic synthesis and can be applied to molecules like this compound. nih.govacs.org While often used to construct such molecules, these catalysts can also be used for further functionalization. For instance, palladium-catalyzed reactions could potentially facilitate intramolecular cyclization to form benzofuran derivatives, as seen in related systems. rsc.orgunicatt.it The synthesis of 2-aroyl benzofurans has been achieved through palladium-catalyzed tandem addition/cyclization reactions, highlighting the utility of such catalysts in transforming similar precursors. rsc.org

Photochemical Reactivity Studies

The photochemical behavior of this compound is anticipated to be dominated by the 2-acyloxyaryl ketone chromophore. Studies on analogous compounds, such as 2-acyloxybenzaldehydes, provide a strong basis for predicting its reactivity.

Upon irradiation with UV light, aryl ketones can be promoted to an excited state. In this state, the carbonyl oxygen is highly reactive and can abstract a hydrogen atom from a suitable donor. For this compound, a likely pathway is an intramolecular hydrogen abstraction from the acetyl methyl group by the excited benzoyl carbonyl oxygen. This process, known as a Norrish Type II reaction, would generate a biradical intermediate.

This biradical can then undergo cyclization, followed by tautomerization or rearrangement, to yield novel heterocyclic structures. Based on related studies, a plausible product is a derivative of a 2-hydroxybenzofuranone. This type of photochemically-enabled umpolung conversion represents a modern, atom-economical synthetic strategy.

The furan ring itself has a distinct photochemical profile, capable of undergoing [2+2] cycloadditions or rearranging to isomeric structures. whiterose.ac.uknih.gov It is possible that under certain photochemical conditions, reactions involving the furan moiety could compete with the processes initiated by the benzoyl ketone.

Mechanistic and Theoretical Insights into this compound

The study of heterocyclic compounds is a cornerstone of organic chemistry, with furan and its derivatives being of particular interest due to their presence in a wide array of biologically active molecules and as versatile synthetic intermediates. This article delves into the mechanistic investigations and theoretical studies surrounding the chemical compound this compound, providing a detailed examination of its synthesis, transformations, and intrinsic molecular properties.

Mechanistic Investigations and Theoretical Studies

Understanding the fundamental reaction pathways and molecular characteristics of 2-(2-Acetoxybenzoyl) furan (B31954) is crucial for its synthesis and potential applications. This section explores the elucidation of its reaction mechanisms and the use of computational chemistry to model its behavior.

The synthesis of 2-(2-Acetoxybenzoyl) furan likely proceeds through a Friedel-Crafts acylation reaction, a common method for attaching acyl groups to aromatic rings. In this case, furan acts as the aromatic substrate.

The kinetics of the acylation of furan and its derivatives have been the subject of several studies. The reaction of furan with acetic anhydride (B1165640) to produce 2-acetylfuran, a related compound, has been shown to have an activation energy of approximately 18.03 kcal/mol. researchgate.net Another study on the acylation of 2-methylfuran (B129897) with acetic anhydride reported a similar apparent activation barrier of 16.9 kcal/mol. osti.gov These values suggest that the formation of the acylating species is a rate-limiting step. osti.gov

The reaction is typically catalyzed by a Lewis or Brønsted acid. The use of solid acid catalysts, such as chromium-exchanged dodecatungstophosphoric acid, has been explored to create more environmentally friendly processes. researchgate.net The reaction order for the acylation of 2-methylfuran with acetic acid over a zeolite catalyst was found to be first order with respect to both reactants. nih.gov

The mechanism of Friedel-Crafts acylation of furan is believed to proceed through the formation of a reactive acylium ion or a complex between the acylating agent and the catalyst. This electrophilic species then attacks the electron-rich furan ring, preferentially at the 2-position due to the stabilizing effect of the oxygen atom on the adjacent carbocationic intermediate, often referred to as a σ-complex or Wheland intermediate.

In some cases, particularly with radical-based reactions, delocalized radical intermediates can be formed. For instance, in the palladium-catalyzed α-alkylation of furans, the addition of an alkyl radical to the furan ring leads to a delocalized radical intermediate. rsc.org While the primary pathway for Friedel-Crafts acylation is ionic, the potential for radical-mediated side reactions should not be entirely dismissed, especially under specific catalytic conditions.

The final step in the ionic mechanism involves the deprotonation of the σ-complex to restore the aromaticity of the furan ring, yielding the 2-acylated product. osti.gov

Table 1: Kinetic Data for Furan Acylation Reactions

| Reactants | Catalyst | Activation Energy (kcal/mol) | Reaction Order |

| Furan + Acetic Anhydride | Cr-DTP/K-10 | 18.03 researchgate.net | - |

| 2-Methylfuran + Acetic Anhydride | Zeolite | 16.9 osti.gov | First order in both reactants nih.gov |

This table presents kinetic data for reactions analogous to the synthesis of this compound.

Computational methods provide invaluable insights into the molecular properties and reactivity of compounds like this compound, where experimental data may be scarce.

The electronic structure of this compound is characterized by the interplay between the aromatic furan ring, the carbonyl group, and the acetoxybenzoyl moiety. Molecular orbital (MO) theory helps in understanding the distribution of electrons and identifying the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For related benzoyl derivatives, the HOMO is typically located on the electron-rich aromatic ring, while the LUMO is centered on the electron-withdrawing benzoyl group. rajpub.com This distribution dictates the molecule's reactivity, with the HOMO energy being related to its ability to donate electrons and the LUMO energy to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity. rajpub.com

Computational modeling can be employed to map the potential energy surface of the synthesis of this compound. This involves calculating the energies of the reactants, intermediates, transition states, and products. Transition state theory can then be used to estimate the reaction rates.

For the Friedel-Crafts acylation of furan, theoretical calculations would focus on the structure and energy of the transition state leading to the formation of the σ-complex. These calculations can confirm the preference for substitution at the 2-position over the 3-position by comparing the activation barriers for the two pathways. The transition state is expected to have a structure where the C-C bond between the furan ring and the acyl group is partially formed.

The presence of multiple single bonds in this compound allows for a range of possible conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. The rotational barriers around the bonds connecting the furan ring to the carbonyl group and the carbonyl group to the phenyl ring are of particular interest.

Studies on related benzoylureas have shown that intramolecular hydrogen bonding can significantly influence the preferred conformation. nih.gov In the case of this compound, the relative orientation of the furan ring, the carbonyl group, and the acetoxybenzoyl group will be determined by a balance of steric and electronic effects. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the energies of different conformers and map the potential energy surface for rotation around key bonds.

Preclinical Biological Activities of 2 2 Acetoxybenzoyl Furan and Its Derivatives

Evaluation of In Vitro Biological Activities

In vitro studies provide a foundational understanding of a compound's biological effects at the molecular and cellular level. For 2-(2-Acetoxybenzoyl) furan (B31954) and its related derivatives, these investigations have revealed a spectrum of activities, from enzyme inhibition to the modulation of cellular inflammatory responses.

Enzyme Inhibition Studies

A key mechanism underlying the anti-inflammatory effects of many furan derivatives is the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).

Notably, a class of related compounds, 2-arylbenzofurans, has been identified as potent inhibitors of COX-2, an enzyme inducible during inflammation. Molecular docking and dynamics simulations have provided insights into the binding of these compounds to the COX-2 active site. Subsequent in vitro assays have quantified this inhibitory activity, with some 2-arylbenzofuran derivatives demonstrating low IC50 values, indicating significant potency for COX-2 inhibition. For instance, certain 2-arylbenzo[b]furan derivatives have also shown potent inhibitory activities against human lipoxygenases (LOXs), another class of enzymes involved in inflammatory pathways. Moracin C, a natural 2-arylbenzo[b]furan, was identified as a particularly potent LOX inhibitor and a moderately selective inhibitor of 12-LOX.

Table 1: COX-2 and LOX Inhibition by Furan Derivatives

Inhibitory concentration (IC50) values of select furan derivatives against inflammatory enzymes.

| Compound Class | Enzyme Target | Reported Activity | Reference |

|---|---|---|---|

| 2-Arylbenzofurans | Cyclooxygenase-2 (COX-2) | Low IC50 values, indicating potent inhibition. | |

| Moracin C (a 2-arylbenzo[b]furan) | Human Lipoxygenases (LOXs) | Potent inhibitor, moderately selective for 12-LOX. |

Receptor Binding Assays

The interaction of furan derivatives with specific receptors is another avenue of their pharmacological activity. Research has demonstrated that certain furan-containing compounds can bind with high affinity to receptors implicated in various physiological processes.

For example, a dual-acting compound class, 4-(furan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine derivatives, was designed to target the A2A adenosine (B11128) receptor (A2AAR). Binding affinity tests confirmed that these novel compounds effectively bind to the A2AAR. The A2A receptor plays a role in regulating inflammation and immune responses.

Cell-Based Assays (e.g., anti-inflammatory modulation, antimicrobial efficacy)

Cell-based assays offer a more complex biological system to evaluate the effects of compounds on cellular functions, such as inflammation and microbial growth.

Anti-inflammatory Modulation: Derivatives of 2-(furan-2-yl)-4-phenoxyquinoline have demonstrated significant anti-inflammatory properties in cellular models. These compounds were evaluated for their ability to inhibit the release of inflammatory mediators from neutrophils. For example, 4-{4-[(2-furan-2-yl)-quinolin-4-yloxy]phenyl}but-3-en-2-one was found to be the most active in inhibiting lysozyme (B549824) release with an IC50 value of 4.6 μM, while 4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehyde was most effective against β-glucuronidase release with an IC50 of 5.0 μM.

Furthermore, 1-[3-[(2-furan-2-yl)quinolin-4-yloxy]phenyl]ethanone proved to be a potent inhibitor of TNF-α formation, with an IC50 value of 2.3 μM. Other derivatives in this series also showed strong inhibition of fMLP-induced superoxide (B77818) anion generation.

Table 2: In Vitro Anti-inflammatory Activity of 2-(Furan-2-yl)quinoline Derivatives

Assessment of In Vivo Pharmacological Effects in Animal Models (excluding human clinical data)

Antimicrobial Efficacy in Infectious Disease Models

Furan and benzofuran (B130515) derivatives have demonstrated notable antimicrobial properties against a spectrum of pathogens in preclinical models. ijabbr.comnih.gov The antimicrobial action of these compounds is often linked to the selective inhibition of microbial growth and the modification of essential enzymes. nih.gov

Research into furan derivatives has shown their effectiveness against both Gram-positive and Gram-negative bacteria. For instance, certain 2,4-disubstituted furan derivatives have shown good activity against Escherichia coli and Proteus vulgaris. ijabbr.com Other derivatives, such as 1-Benzoyl-3-furan-2-ylmethyl-thiourea, have been effective against Listeria monocytogenes, Staphylococcus aureus, and Bacillus cereus. ijabbr.com Furthermore, some synthesized furan compounds have exhibited broad-spectrum antibacterial activity, in some cases surpassing the efficacy of standard antibiotics like streptomycin (B1217042) and tetracycline (B611298) against specific strains like Pseudomonas fluorescence. ijabbr.com A series of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives also showed moderate to good antimicrobial activity against various bacteria and fungi. researchgate.net

The benzofuran scaffold has been a particularly fruitful area of investigation for developing new antimicrobial agents. researchgate.netnih.govnih.gov Structure-activity relationship (SAR) studies have revealed that the substitution pattern on the benzofuran ring is critical for antibacterial efficacy. A key finding is the importance of a hydroxyl group at the C-6 position of the benzofuran ring; derivatives lacking this feature showed a significant loss of antibacterial activity. nih.gov In contrast, compounds bearing this hydroxyl group exhibited excellent activity against strains including E. coli, S. aureus, methicillin-resistant S. aureus (MRSA), B. subtilis, and P. aeruginosa. nih.gov The nature of the substituent at the C-2 position also influences activity, with phenyl, 5-methylfuran-2-yl, and 4-methoxyphenyl (B3050149) groups conferring good antibacterial effects. nih.gov

Table 1: Antimicrobial Activity of Benzofuran Derivatives

| Compound Class | Key Structural Feature | Tested Pathogens | Observed Efficacy (MIC₈₀) | Citation |

|---|---|---|---|---|

| 3-Methanone-6-substituted-benzofurans | Hydroxyl group at C-6 | E. coli, S. aureus, MRSA, B. subtilis, P. aeruginosa | 0.78-3.12 µg/mL | nih.gov |

| 3-Methanone-6-substituted-benzofurans | Phenyl, 5-methylfuran-2-yl, or 4-methoxyphenyl group at C-2 | E. coli, S. aureus, MRSA, B. subtilis, P. aeruginosa | 0.78-6.25 µg/mL | nih.gov |

| 3-Methanone-6-substituted-benzofurans | Blocked hydroxyl group at C-6 | Various bacterial strains | No activity | nih.gov |

| 3,4,5-trimethoxybenzoyl or imine group at C-3 | 5-methyl-2-phenyloxazole-4-ethyloxy group at C-6 | S. aureus | 3.12-12.5 µg/mL | nih.gov |

Antiproliferative Effects in Disease Models

The antiproliferative activity of furan and benzofuran derivatives against various cancer cell lines is well-documented. mdpi.comnih.gov These compounds often exert their effects through the induction of apoptosis and cell cycle arrest. researchgate.netnih.gov

For benzofuran derivatives, the presence of a 3,4,5-trimethoxybenzoyl group at the C-2 position has been identified as a significant contributor to antiproliferative activity. mdpi.com In one study, a series of amino 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives were evaluated. mdpi.com Compound 10h from this series, featuring a methyl group at C-3 and a methoxy (B1213986) group at C-6, showed potent growth inhibition against multiple cancer cell lines, including L1210 (murine leukemia), FM3A/0 (murine mammary tumor), Molt4/C8 (human T-cell leukemia), CEM/0 (human T-cell lymphoblastoid), and HeLa (human cervical cancer), with IC₅₀ values between 16 and 24 nM. mdpi.com Another derivative, 32d , displayed significant inhibition in 52% of evaluated cell lines with GI₅₀ values below 1 µM. mdpi.com

Hybrid molecules incorporating the benzofuran scaffold have also yielded promising results. nih.govmdpi.com A series of benzofuran–nicotinonitrile derivatives demonstrated a broad spectrum of antiproliferative activity. nih.gov Similarly, furan- and furopyrimidine-based compounds have been assessed for their cytotoxicity, with one derivative, 7b , showing cytotoxicity against A549 (lung cancer) and HT-29 (colon cancer) cell lines nearly equipotent to the standard drug sorafenib. nih.gov

Table 2: Antiproliferative Activity of Furan and Benzofuran Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Measured Efficacy (IC₅₀/GI₅₀) | Citation |

|---|---|---|---|

| Amino 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan (10h ) | L1210, FM3A/0, Molt4/C8, CEM/0, HeLa | 16 - 24 nM | mdpi.com |

| 2-Alkoxycarbonyl-6-methoxy-benzo[b]furan (35g ) | Various | 0.3 - 27 nM | mdpi.com |

| Benzofuran Derivative (32d ) | MDA-MB-435 (melanoma) & others | 0.237 - 19.1 µM | mdpi.com |

| Benzofuran–nicotinonitrile hybrid (2 ) | HCT-116, MCF-7 | 8.81 µM, 8.36 µM | nih.gov |

| Furan- and Furopyrimidine-Based Derivative (7b ) | A549, HT-29 | 6.66 µM, 8.51 µM | nih.gov |

| Furan- and Furopyrimidine-Based Derivative (7b ) | HepG2, MCF-7, PC3 | > 50 µM | nih.gov |

Molecular Mechanisms Underlying Observed Biological Activities (Preclinical)

Signaling Pathway Modulation

Preclinical studies have begun to elucidate the molecular mechanisms by which furan and benzofuran derivatives exert their biological effects, with signaling pathway modulation being a key aspect. nih.govmdpi.com These compounds can influence critical pathways involved in cell proliferation, survival, and inflammation. researchgate.net

A significant body of research points to the targeting of cancer-related pathways. nih.gov For example, certain benzo[b]furan derivatives have been shown to induce apoptosis in human breast cancer cells by specifically inhibiting the PI3K/Akt/mTOR signaling pathway. nih.gov This pathway is a central regulator of cell survival and proliferation and is frequently overactive in various cancers. nih.gov The inhibition of this pathway by benzofuran derivatives was accompanied by the induction of cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. nih.gov

Other pathways are also affected. Natural furan derivatives have been found to exert regulatory effects by modifying the MAPK (mitogen-activated Protein Kinase) and PPAR-ɣ (peroxisome proliferator-activated receptor gamma) signaling pathways. nih.gov Additionally, the naturally occurring benzofuran Ailanthoidol has been shown to suppress the progression of HepG2 hepatoblastoma cells by interfering with the TGF-β1 signaling pathway. mdpi.com

Target Identification and Validation in Preclinical Systems

The identification of specific molecular targets is crucial for understanding the therapeutic potential of a compound. For furan and benzofuran derivatives, several protein targets have been identified and validated in preclinical models.

In the context of anticancer activity, receptor tyrosine kinases are common targets. Certain cyanobenzofuran hybrids have been evaluated for their inhibitory activity against Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov Another target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), was identified for a series of furan- and furopyrimidine-based derivatives, with western blot analysis confirming the deactivation of VEGFR-2 by the lead compound. nih.gov

Beyond receptor kinases, other critical cell-cycle and structural proteins have been identified as targets. A bromomethyl-substituted benzofuran was found to inhibit Polo-like kinase 1 (PLK1), a key regulator of mitosis. mdpi.com Furthermore, some benzofuran derivatives, similar to the standard drug Combretastatin A-4 (CA-4), were found to inhibit tubulin polymerization, thereby disrupting microtubule dynamics, which is a validated anticancer strategy. mdpi.com

In other therapeutic areas, novel 3-acetoacetylaminobenzo[b]furan derivatives were found to exhibit moderate antagonistic activity at the cysteinyl leukotriene receptor 2, a target relevant to inflammatory conditions like asthma. nih.gov

Comparative Biological Activity with Other Furan and Benzofuran Scaffolds

The biological activity of furan-containing compounds is highly dependent on their specific structure, including the core scaffold (furan vs. benzofuran) and the nature and position of substituents. researchgate.netmdpi.com The annelation of a benzene (B151609) ring to form the benzofuran scaffold increases the chemical stability compared to the furan ring, which can influence its interactions with biological targets. researchgate.net

Comparative studies within series of benzofuran derivatives have provided valuable structure-activity relationship (SAR) insights. For instance, the position of substituents on the benzofuran ring dramatically impacts antiproliferative potency. Derivatives with a methoxy group at the C-6 position were found to be significantly more active than those with the same group at the C-7 position. mdpi.com The addition of specific groups can also greatly enhance potency; one derivative with a methyl group at C-3 and a methoxy group at C-6 was 2 to 4 times more potent than the unsubstituted parent compound. mdpi.com

The importance of certain functional groups for a specific biological activity has also been clearly demonstrated. In studies of antimicrobial benzofurans, the presence of a hydroxyl group at the C-6 position was found to be essential for activity against a range of bacteria. nih.gov When this hydroxyl group was blocked, the compounds became inactive, highlighting it as a critical pharmacophore for that particular series. nih.gov Furthermore, comparisons to standard drugs have shown the potential of these scaffolds; one benzofuran derivative demonstrated up to 10-fold greater antiproliferative potency than the established tubulin inhibitor CA-4 in several cell lines. mdpi.com

Structure Activity Relationship Sar Studies for 2 2 Acetoxybenzoyl Furan Analogs

Systematic Structural Modifications and Their Impact on Biological Activity

The furan (B31954) ring is a crucial component, and its substitution pattern significantly influences activity. The primary point of attachment in the parent compound is the C-2 position, which is occupied by the acetoxybenzoyl group. SAR studies on related structures have found that substitutions at the C-2 and C-5 positions of the furan ring are critical. nih.gov

Research on 2-substituted furan derivatives has shown that the nature of the substituent at the C-2 position is a key determinant of antioxidant activity. For instance, attaching a p-hydroxy phenyl styryl group at this position can yield potent antioxidant properties. researchgate.net In contrast, the introduction of strong electron-withdrawing groups like nitro or cyano at the C-2 position tends to diminish or eliminate such activity. researchgate.net Studies on 5-aryl-furan-2-carboxamide derivatives further underscore the importance of the furan scaffold, where systematic investigation of substituents on an aryl group at the C-5 position led to the identification of potent antagonists for the urotensin-II receptor. nih.gov The orientation of groups at the C-2 position of a furan or benzofuran (B130515) ring can also be crucial, with some studies showing it allows for the accommodation of large substituents within protein binding pockets. mdpi.com

Table 1: Impact of Furan Ring Substitution on Biological Activity (Hypothetical Data Based on Analog Studies)

| Furan Ring Modification | Example Substituent (at C-5) | Resulting Change in Activity | Reference Analog Class |

| Addition of small alkyl group | Methyl | Modest increase | 5-Substituted Furans |

| Addition of aryl group | Phenyl | Significant increase | 5-Aryl-2-carboxamides nih.gov |

| Addition of electron-donating group | Methoxy (B1213986) | Variable, often positive | Furan-chalcones researchgate.net |

| Addition of electron-withdrawing group | Nitro | General decrease | 2-Substituted Furans researchgate.net |

This table synthesizes general trends observed in related furan-containing compounds.

The acetoxy group on the benzene (B151609) ring is a key feature that can be readily modified. As an ester, it can be hydrolyzed by cellular esterases to reveal a hydroxyl group. This bioconversion can be critical for activity, turning the molecule into a prodrug that releases the active hydroxy form at the target site.

Studies on analogous 2'-hydroxychalcones, which share a similar 2-hydroxybenzoyl moiety, have consistently demonstrated that the 2'-hydroxy group is vital for anti-inflammatory and other biological activities. mdpi.comresearchgate.net Its replacement or modification often leads to a significant reduction in potency. The ester linkage itself is also important. Varying the ester from an acetate (B1210297) to a larger group like a benzoate (B1203000) or pivalate (B1233124) could alter properties such as lipophilicity and the rate of hydrolysis, thereby fine-tuning the compound's pharmacokinetic profile. Replacing the ester linkage with a more stable ether or a different functional group like an amide would drastically change the molecule's electronic and metabolic properties, likely leading to a different biological activity profile. For example, in some chalcone (B49325) series, replacing an ester with an amide has been shown to enhance cytotoxic activity.

The substitution pattern on the benzoyl ring profoundly affects the electronic properties and steric profile of the molecule, which are critical for receptor binding and biological activity. The influence of substituents on a benzene ring is a well-established principle in medicinal chemistry. rsc.org

Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or hydroxyl (-OH) can increase the electron density of the benzene ring. In studies of chalcone analogs, the presence of one or more methoxy groups on the B-ring (equivalent to the benzoyl ring here) is often associated with potent anti-inflammatory or anticancer activity. mdpi.comresearchgate.net The position of these groups is also crucial; for instance, dimethoxy or trimethoxy substitution patterns frequently appear in highly active compounds. nih.gov

Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -F) or groups like trifluoromethyl (-CF₃) withdraw electron density. The introduction of halogens can enhance membrane permeability and binding affinity. In many series, chloro or fluoro substituents at specific positions (e.g., para) have been shown to boost biological efficacy. eurochlor.org However, the effect can be position-dependent, and sometimes bulky halogen atoms can lead to a decrease in activity due to steric hindrance. researchgate.net

Table 2: Effect of Benzene Ring Substituents on PGE₂ Inhibition in 2'-Hydroxychalcone (B22705) Analogs

| Compound | B-Ring Substituent (Position) | PGE₂ Inhibition (%) at 10 µM |

| CH.03 | None (Unsubstituted) | 21.3 |

| CH.04 | 4-OCH₃ | 21.8 |

| CH.08 | 3,4-di-OCH₃ | 69.9 |

| CH.10 | 3,4,5-tri-OCH₃ | 86.8 |

| CH.01 | 4-Cl | 22.1 |

| CH.12 | 3,4-di-Cl | 17.1 |

Data sourced from a study on 2'-hydroxychalcone analogs, which are structurally related to the hydrolyzed form of 2-(2-acetoxybenzoyl) furan. researchgate.net This data illustrates the strong positive impact of multiple methoxy substituents on anti-inflammatory activity.

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. For analogs of this compound, a pharmacophore model would likely include:

A Hydrogen Bond Acceptor: The carbonyl oxygen of the benzoyl group and the ester oxygen are prime candidates.

A Hydrogen Bond Donor: The hydroxyl group, exposed after in-vivo hydrolysis of the acetoxy group, would be a critical hydrogen bond donor.

Two Aromatic/Hydrophobic Regions: The furan ring and the benzene ring serve as key hydrophobic anchors that interact with non-polar residues in a protein's binding site.

These models are generated either based on the structures of known active ligands (ligand-based) or the structure of the biological target's binding site (structure-based). researchgate.net By mapping these features, medicinal chemists can design novel analogs that fit the pharmacophore with higher affinity and selectivity, potentially leading to more potent compounds. The process involves aligning a set of active molecules to identify common features, which are then used as a 3D query to search compound libraries for new potential hits. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analyses

QSAR represents a computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For furan-based compounds and chalcones, QSAR models have been successfully developed to predict their activity and guide the design of new analogs. nih.govresearchgate.net

These models typically use a set of molecular descriptors as independent variables and a measure of biological activity (like IC₅₀) as the dependent variable. The descriptors can be categorized as:

Electronic: Such as the energy of the Highest Occupied Molecular Orbital (E-HOMO) or charge distribution, which relate to how the molecule participates in electronic interactions. nih.gov

Steric: Like molecular volume or molar refractivity, which describe the size and shape of the molecule.

Topological: Descriptors that quantify molecular connectivity and branching.

A typical QSAR equation might look like: pIC₅₀ = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

For instance, a QSAR study on chalcone derivatives as antimycobacterial agents revealed that descriptors like hardness, E(HOMO), and molar refractivity at specific positions were key contributors to their activity. nih.gov Such models provide quantitative insights, confirming, for example, that lower E(HOMO) values (indicating greater ease of donating electrons) can correlate with higher activity. These models must be statistically validated to ensure their predictive power for designing new compounds. researchgate.net

In Silico Screening and Virtual Ligand Design for Novel Analogs

In silico techniques like virtual screening and molecular docking are powerful tools for rapidly identifying promising new drug candidates from large chemical libraries. researchgate.netnih.gov This process is often guided by the pharmacophore and QSAR models described above.

The general workflow is as follows:

Target Identification: A biological target (e.g., an enzyme like Cyclooxygenase-2 for anti-inflammatory activity) is identified.

Docking Simulation: A 3D model of the target protein's binding site is used. Candidate molecules, including novel virtual designs of this compound analogs, are computationally "docked" into this site.

Scoring and Ranking: A scoring function estimates the binding affinity (e.g., in kcal/mol) between the ligand and the protein. Compounds are ranked based on their predicted binding scores. mdpi.com

Hit Selection: The top-scoring virtual hits are selected for chemical synthesis and subsequent in vitro biological testing to confirm their activity.

This approach has been successfully applied to furan-containing scaffolds to discover inhibitors for various enzymes. For example, virtual screening was used to identify furan-1,3,4-oxadiazole derivatives as potent tyrosinase inhibitors. The study showed that the top-ranked compounds had excellent binding affinities in the simulation, which were later confirmed with experimental analysis. mdpi.com Such methods allow for the rational design of new analogs with optimized interactions with the target, accelerating the drug discovery process.

Advanced Characterization Techniques for Research on 2 2 Acetoxybenzoyl Furan

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-(2-Acetoxybenzoyl) furan (B31954) in solution. ethernet.edu.etbbhegdecollege.comsupabase.co By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity of atoms can be established.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. For 2-(2-Acetoxybenzoyl) furan, distinct signals are expected for the protons on the furan ring, the aromatic protons on the phenyl ring, and the methyl protons of the acetoxy group. The furan protons typically appear as multiplets in the downfield region, influenced by the electron-withdrawing carbonyl group. chemicalbook.com The aromatic protons of the disubstituted benzene (B151609) ring would present as a complex multiplet pattern. The methyl protons of the acetoxy group are expected to appear as a sharp singlet in the upfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. Key signals would include those for the carbonyl carbons (ketone and ester), the carbons of the furan and phenyl rings, and the methyl carbon of the acetoxy group. The chemical shifts of the carbonyl carbons are particularly diagnostic, typically appearing significantly downfield.

Dynamic NMR Studies: Variable-temperature NMR studies can offer insights into the dynamic processes of the molecule, such as restricted rotation around the single bonds connecting the furan and phenyl rings to the central carbonyl group. nih.gov At lower temperatures, separate signals might be observed for different conformers, which would coalesce at higher temperatures as the rate of rotation increases.

Predicted NMR Data for this compound

| Predicted ¹H NMR Chemical Shifts (δ, ppm) | Predicted ¹³C NMR Chemical Shifts (δ, ppm) | ||

|---|---|---|---|

| Assignment | Predicted Shift (ppm) | Assignment | Predicted Shift (ppm) |

| Furan H3, H4, H5 | 6.5 - 7.8 | Furan Carbons | 112 - 155 |

| Aromatic Protons | 7.2 - 8.0 | Aromatic Carbons | 120 - 150 |

| -OCOCH₃ | 2.1 - 2.4 | Ketone C=O | 180 - 195 |

| Ester C=O | 168 - 172 | ||

| -OCOCH₃ | 20 - 25 |

Note: The predicted values are based on typical chemical shift ranges for similar functional groups and structures. chemicalbook.comchemicalbook.comglobalresearchonline.netnp-mrd.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. uab.edu For this compound (C₁₃H₁₀O₄), the exact molecular weight is 230.058 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 230. Subsequent fragmentation would likely proceed through several characteristic pathways. Common fragmentation patterns for related 2-aroylbenzofuran compounds involve the cleavage of acylium ions and rearrangements. nih.govresearchgate.net For this compound, key fragmentation steps would include the loss of a ketene (B1206846) molecule (CH₂=C=O) from the acetoxy group to give a phenol-type fragment, or the cleavage of the bond between the carbonyl group and the furan ring, leading to the formation of a furanoyl cation (m/z 95) or a 2-acetoxyphenylacylium cation.

Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Structure/Loss |

|---|---|

| 230 | [M]⁺ (Molecular Ion) |

| 188 | [M - CH₂CO]⁺ |

| 135 | [C₇H₅O₂]⁺ (2-hydroxybenzoyl cation) |

| 121 | [C₇H₅O₂]⁺ (Benzoyl cation from rearrangement) |

| 95 | [C₅H₃O₂]⁺ (Furan-2-carbonyl cation) |

Note: The fragmentation pattern is predictive and based on the principles of mass spectrometry and data from analogous structures. nih.govresearchgate.netcore.ac.ukresearchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.czresearchgate.net The IR spectrum of this compound is expected to show several characteristic absorption bands. libretexts.orglibretexts.org Two distinct carbonyl (C=O) stretching bands would be prominent: one for the ester functional group and another for the ketone. The aromatic ring will exhibit C=C stretching vibrations, and the furan ring will have its own characteristic C-O-C and C=C stretching bands.

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Ester C=O Stretch | 1770 - 1750 | Strong |

| Ketone C=O Stretch (conjugated) | 1680 - 1660 | Strong |

| Aromatic/Furan C=C Stretch | 1600 - 1450 | Medium-Weak |

| Ester C-O Stretch | 1250 - 1180 | Strong |

| Furan C-O-C Stretch | 1100 - 1000 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. elte.hutanta.edu.eg The conjugated system formed by the furan ring, the carbonyl group, and the phenyl ring in this compound is expected to give rise to distinct absorption bands. usp.br The spectrum will likely feature a high-energy π → π* transition and a lower-energy, less intense n → π* transition, which involves the non-bonding electrons on the carbonyl oxygen. youtube.com The exact position of the maximum absorbance (λ_max) is influenced by the extent of conjugation and the solvent used. Studies on similar compounds, such as 2-(bromoacetyl)benzo(b)furan, show significant electronic transitions in the UV-Vis region. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. rsc.org This technique can provide accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation.

Potential Information from X-ray Crystallography

Unit Cell Parameters: a, b, c, α, β, γ

Space Group: Symmetry of the crystal lattice

Dihedral Angles: Torsion angles between the furan, carbonyl, and phenyl moieties

Bond Lengths and Angles: Precise measurements for all bonds

Intermolecular Interactions: Details of crystal packing forces

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for the analysis of non-volatile compounds. avantorsciences.com A reversed-phase HPLC method would be suitable for this compound. The compound would be separated on a nonpolar stationary phase (like C8 or C18) using a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govsigmaaldrich.com Detection is commonly achieved using a UV detector set to a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum.

Example HPLC Method for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λ_max (e.g., 254 nm or 280 nm) |

| Column Temperature | 25 °C |

Gas Chromatography (GC): Provided that this compound is sufficiently volatile and thermally stable, GC could also be employed for its analysis. The sample would be vaporized and passed through a column with a specific stationary phase, often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. nist.gov

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies with Enhanced Efficiency and Selectivity

The synthesis of highly substituted furans with controlled regioselectivity remains a significant challenge in organic chemistry. d-nb.info Future research on 2-(2-Acetoxybenzoyl) furan (B31954) will likely focus on developing novel synthetic routes that are both efficient and selective. Current methods for creating similar 2-acylfurans often involve the Friedel-Crafts acylation of furan with an appropriate acylating agent, such as acetic anhydride (B1165640). wikipedia.orggoogle.com However, these reactions can be limited by the acid sensitivity of the furan ring, which can lead to polymerization and ring-opening. pharmaguideline.com

Emerging strategies that could be adapted for the synthesis of 2-(2-Acetoxybenzoyl) furan and its derivatives include:

Catalytic Cycloisomerization: Copper(I)-catalyzed cycloisomerization of alkynyl ketones has proven to be a mild and efficient method for producing 2,5-disubstituted furans. acs.org This approach could be explored for the synthesis of the target compound by designing an appropriate alkynyl ketone precursor.

Cross-Metathesis Reactions: Olefin cross-metathesis offers a powerful tool for the selective synthesis of substituted alkenes and could be integrated into strategies for constructing the furan ring with the desired substituents. pnas.org

Domino Reactions: Base-promoted domino reactions of β-keto compounds with vinyl dichlorides provide a straightforward route to 2,3,5-trisubstituted furans from readily available starting materials. organic-chemistry.org

Green Catalysis: The use of heterogeneous catalysts, such as silver nanostructures, has shown promise in the three-component reaction of phenylglyoxal, dimethyl acetylenedicarboxylate, and primary amines to produce furans under mild, environmentally friendly conditions. nanochemres.org

These advanced methodologies could offer higher yields, greater functional group tolerance, and improved regioselectivity compared to traditional methods.

Exploration of Undiscovered Reactivity Patterns and Synthetic Utilities

The reactivity of the furan nucleus is well-documented, with a tendency towards electrophilic substitution at the 2- and 5-positions. ijabbr.com However, the interplay of the acetoxybenzoyl group with the furan ring in this compound could lead to novel reactivity patterns.

Future investigations could focus on:

Diels-Alder Reactions: Furan and its derivatives can act as dienes in Diels-Alder cycloadditions, providing access to complex bicyclic structures. acs.org Studying the participation of this compound in such reactions could yield valuable synthetic intermediates. The regioselectivity of these reactions, influenced by the electronic nature of the substituents, would be a key area of investigation. stackexchange.com

Directed Metalation: The carbonyl and acetoxy groups could serve as directing groups for ortho-lithiation or other metal-catalyzed C-H activation reactions on the benzoyl moiety, allowing for further functionalization of the aromatic ring.

Photochemical Reactions: The photochemical behavior of α,β-acetylenic ketones is known to produce furan derivatives. sci-hub.se Investigating the photochemical reactivity of this compound could unveil new transformation pathways.

Dearomatization Reactions: The dearomatizing 2,3-fluoroaroylation of benzofurans using aroyl fluorides has been reported. acs.org Exploring similar dearomatization strategies with this compound could lead to the synthesis of novel 2,3-dihydrofuran (B140613) scaffolds.

Understanding these reactivity patterns will expand the synthetic utility of this compound as a building block for more complex molecules.

Investigation of Biological Activities against Emerging Therapeutic Targets in Preclinical Models

Furan derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. utripoli.edu.lyijabbr.comwisdomlib.org The structural motif of 2-aroyl-benzofurans, which are closely related to this compound, has been identified as a promising scaffold for antitubulin agents with potential applications in cancer therapy. nih.gov

Future preclinical research on this compound and its analogs could target:

Anticancer Activity: Screening against various cancer cell lines to determine antiproliferative effects. nih.gov Mechanistic studies could investigate inhibition of tubulin polymerization, a target of many successful anticancer drugs. nih.gov

Antimicrobial Properties: Evaluation against a panel of pathogenic bacteria and fungi. mdpi.comnih.gov Furan derivatives have shown activity against both Gram-positive and Gram-negative bacteria. ijabbr.com

Anti-inflammatory Effects: Investigation of its ability to modulate inflammatory pathways. Acetylenic furan derivatives have been reported to possess anti-inflammatory activity. researchgate.net

Central Nervous System (CNS) Activity: Furan-containing compounds have been explored for various CNS applications, including as anticonvulsants. utripoli.edu.ly

A systematic structure-activity relationship (SAR) study would be crucial to optimize the biological activity by modifying the substituents on both the furan and the benzoyl rings.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. github.io These computational tools can accelerate the design-make-test-analyze cycle by predicting molecular properties and suggesting synthetic pathways. github.comresearchgate.net

For this compound, AI and ML could be applied to:

Predictive Modeling: Develop quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel derivatives. nih.gov Machine learning algorithms like Random Forest have been shown to be effective in predicting bioactivity. nih.gov

Virtual Screening: Screen large virtual libraries of this compound analogs against specific biological targets to identify promising candidates for synthesis and testing.

Generative Models: Employ deep learning models, such as convolutional neural networks (CNNs) and recurrent neural networks (RNNs), to design novel furan derivatives with desired properties. researchgate.net

Retrosynthetic Analysis: Utilize AI-powered tools to devise efficient and novel synthetic routes to target analogs, potentially reducing the time and resources required for their preparation.

By leveraging these in silico methods, researchers can more effectively navigate the vast chemical space of furan derivatives to identify compounds with optimal properties.

Sustainable Synthesis and Application in Specialized Chemical Fields

The principles of green chemistry are increasingly guiding the development of new chemical processes. google.com For furan derivatives, a significant area of research is the utilization of biomass-derived platform chemicals, such as furfural, as renewable starting materials. nih.govrsc.orgpvamu.edu

Future research in this area for this compound could include:

Bio-based Synthesis: Developing synthetic pathways that start from biomass-derived furans to produce this compound and its derivatives, thereby reducing reliance on petrochemical feedstocks. nih.govacs.org

Green Solvents and Catalysts: Employing environmentally benign solvents like water and recyclable catalysts, such as strong acidic cation exchange resins, to minimize the environmental impact of the synthesis. google.com

Materials Science Applications: Exploring the use of this compound as a monomer or precursor for the synthesis of novel polymers and materials. Furan-based compounds are being investigated for applications in resins, plastics, and other advanced materials. researchgate.netmdpi.com

Advanced Intermediates: Leveraging the unique reactivity of this compound to serve as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. wikipedia.orgchemicalbook.com

By focusing on sustainability, the future development of this compound can align with the growing demand for environmentally responsible chemical manufacturing.

Q & A

Q. What statistical methods are recommended for analyzing dose-response relationships in toxicological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。